Lipophilicity Differentiation: LogP Comparison vs. Non-Methylated Analog
The 10-methyl group confers a measurable increase in lipophilicity. The target compound exhibits a computed XLogP3 of 3.9 (PubChem) [1]. While no experimental LogP is available for the direct comparator Anthracen-9-ylmethyl-hydrazine (CAS 887593-17-1), the Hansch π constant for a methyl substituent on an aromatic system is approximately +0.5 to +0.6 log units [2], placing the non-methylated analog's LogP at an estimated 3.3–3.4. This ~0.5–0.6 log-unit difference translates to a 3–4× higher lipid–water partition coefficient for the 10-methyl compound, which is significant for membrane permeability in cell-based assays and for reversed-phase chromatographic behavior [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (PubChem computed) [1] |
| Comparator Or Baseline | Anthracen-9-ylmethyl-hydrazine (CAS 887593-17-1): XLogP3 not available; estimated ~3.3–3.4 based on Hansch π(CH₃) = +0.5 to +0.6 [2] |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.6 (factor of ~3–4× in partition ratio) |
| Conditions | Computed by XLogP3 algorithm (PubChem); Hansch constant from aromatic substitution literature |
Why This Matters
The higher lipophilicity directly influences compound handling, biological membrane penetration, and HPLC retention time, making the 10-methyl derivative the preferred choice when enhanced hydrophobicity is required.
- [1] PubChem Compound Summary for CID 21570626, [(10-Methylanthracen-9-yl)methyl]hydrazine. National Library of Medicine. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. View Source
